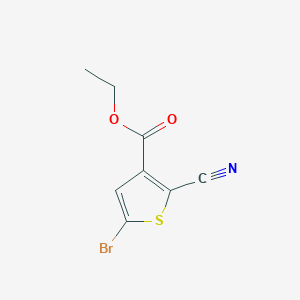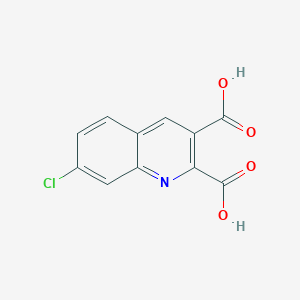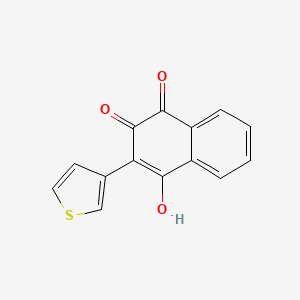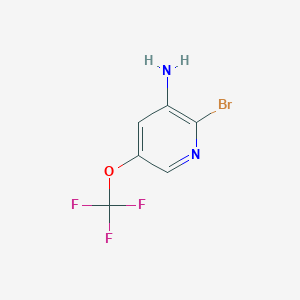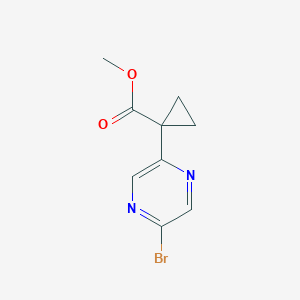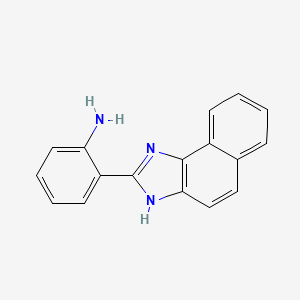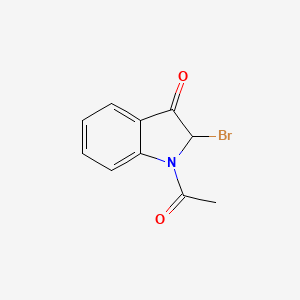
9-Methyl-9-(trimethylsilyl)fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-9-(trimethylsilyl)fluorene: is an organosilicon compound with the molecular formula C17H20Si. It is a derivative of fluorene, where the hydrogen atom at the 9-position is replaced by a trimethylsilyl group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(trimethylsilyl)fluorene typically involves the reaction of 9H-fluorene with n-butyllithium in diethyl ether at low temperatures, followed by the addition of chlorotrimethylsilane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the relatively straightforward reaction mechanism .
化学反応の分析
Types of Reactions: 9-Methyl-9-(trimethylsilyl)fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
科学的研究の応用
Chemistry: 9-Methyl-9-(trimethylsilyl)fluorene is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s potential for modification suggests it could be used in the development of new pharmaceuticals or biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of materials with enhanced thermal and chemical stability. It is also explored for use in optoelectronic devices due to its unique electronic properties .
作用機序
The mechanism by which 9-Methyl-9-(trimethylsilyl)fluorene exerts its effects is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that would otherwise be challenging. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
9-Trimethylsilylfluorene: Similar in structure but lacks the methyl group at the 9-position.
9-Silafluorene: Contains a silicon atom in place of the carbon at the 9-position.
9-Germafluorene: Contains a germanium atom in place of the carbon at the 9-position.
Uniqueness: 9-Methyl-9-(trimethylsilyl)fluorene is unique due to the presence of both a trimethylsilyl group and a methyl group at the 9-position. This dual substitution can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .
特性
CAS番号 |
18002-95-4 |
|---|---|
分子式 |
C17H20Si |
分子量 |
252.42 g/mol |
IUPAC名 |
trimethyl-(9-methylfluoren-9-yl)silane |
InChI |
InChI=1S/C17H20Si/c1-17(18(2,3)4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,1-4H3 |
InChIキー |
JKLPGKRZRDHHEW-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
